4,4-Difluoro-L-norvaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

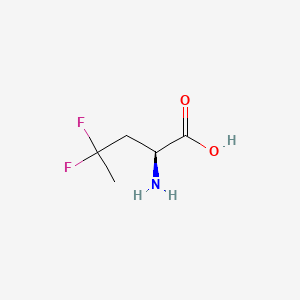

4,4-Difluoro-L-norvaline is a chemical compound with the molecular formula C5H9F2NO2 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-L-norvaline consists of a five-membered ring with two fluorine atoms at the 4-position . The compound has a molecular weight of 153.13 .Scientific Research Applications

Pharmaceutical Production : A method for the environmentally friendly production of L-norvaline, an important intermediate in the production of the antihypertensive drug Perindopril, was developed. This method achieved high purity and an enantiomeric excess over 99% (Yunlong et al., 2017).

Chromatographic Applications : N-Trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester was synthesized and used as a stationary phase for gas chromatographic enantiomeric separation of N-trifluoroacetyl D,L-amino acid isopropyl esters (Parr & Howard, 1972).

Electrochemical Sensing : Electro-polymerization of L-Norvaline on a glassy carbon electrode was investigated for the first time, offering a novel approach for the development of electrochemical sensors. This method showed potential in the sensitive determination of metribuzin in soil samples (Jia et al., 2016).

Solubility and Stability Studies : The solubility and stability of L-norvaline in various solvent mixtures were extensively studied. This research provides crucial data for understanding the behavior of L-norvaline in different environments, relevant for its application in pharmaceutical and chemical industries (Wang et al., 2017).

Alzheimer’s Disease Treatment : L-Norvaline, as an arginase inhibitor, showed potential as a therapeutic agent against Alzheimer’s disease. In a study, it reversed cognitive decline in mice models of Alzheimer's, suggesting its utility in neuroprotective treatments (Polis et al., 2019).

Amino Acid Research : Studies on the protonation equilibria of L-norvaline in different solvents provided insights into the medium effects on its ionization processes, crucial for understanding its behavior in biological systems (Fazary et al., 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-4,4-difluoropentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZGXYVBLJPLTD-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C[C@@H](C(=O)O)N)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665071 |

Source

|

| Record name | 4,4-Difluoro-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-L-norvaline | |

CAS RN |

148043-97-4 |

Source

|

| Record name | 4,4-Difluoro-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)

![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)

![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)